REACTION_CXSMILES
|
[C:1]([C:3]([CH3:14])([CH3:13])[N:4]1[CH2:9][CH2:8][N:7]([C:10]([OH:12])=[O:11])[CH2:6][CH2:5]1)#[N:2].C([O-])([O-])=O.[K+].[K+].OO.[OH2:23]>CS(C)=O>[C:3]([O:11][C:10]([N:7]1[CH2:8][CH2:9][N:4]([C:3]([C:1](=[O:23])[NH2:2])([CH3:14])[CH3:13])[CH2:5][CH2:6]1)=[O:12])([CH3:14])([CH3:13])[CH3:1] |f:1.2.3|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-(cyano-dimethyl-methyl)-piperazine-1-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(N1CCN(CC1)C(=O)O)(C)C
|
Name
|
butyl ester
|
Quantity
|
102.9 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
9.8 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the white solid collected
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.6 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |